molecular formula C13H16F3N3O B3167600 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline CAS No. 923176-14-1

2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline

Cat. No.: B3167600
CAS No.: 923176-14-1
M. Wt: 287.28 g/mol
InChI Key: DSHPUEFSFVJHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline is a fluorinated aromatic amine derivative featuring a piperazine core substituted with a trifluoroethyl group and linked to an aniline moiety via a carbonyl bridge. Its molecular formula is C₁₃H₁₆F₃N₃O, with a molecular weight of 287.29 g/mol and CAS registry number 923176-14-1 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12(20)10-3-1-2-4-11(10)17/h1-4H,5-9,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHPUEFSFVJHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline typically involves the reaction of 4-(2,2,2-trifluoroethyl)piperazine with an appropriate aniline derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile reagent in synthetic processes. Its unique structure allows it to act as a building block for more complex molecules. The trifluoroethyl group enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions such as:

  • Oxidation
  • Reduction
  • Substitution

These reactions can lead to the formation of various derivatives that are valuable in chemical synthesis.

Biology

In biological research, 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline is utilized in biochemical assays and studies involving enzyme interactions and protein modifications. Its piperazine ring is particularly important for binding to biological targets, which can modulate enzyme activity or influence protein-protein interactions.

Medicine

The compound is under investigation for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets related to various diseases. Some potential areas of research include:

  • Drug Development : Exploring its efficacy as a lead compound for new pharmaceuticals.
  • Pharmacological Studies : Investigating its mechanism of action and effects on biological systems.

Case Study 1: Drug Development

A study focused on the synthesis of derivatives of this compound demonstrated promising results in inhibiting specific cancer cell lines. The trifluoroethyl group was found to enhance the compound's bioavailability and selectivity towards cancerous cells.

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction of this compound with certain enzymes revealed that it could act as an inhibitor or modulator. This finding opens avenues for its use in developing enzyme-targeted therapies.

Mechanism of Action

The mechanism of action of 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperazine ring play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate enzyme activity, protein-protein interactions, or other biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Features

  • Piperazine ring : Provides conformational flexibility and hydrogen-bonding capacity.
  • Trifluoroethyl group : Enhances lipophilicity and metabolic stability via fluorine substitution.
  • Carbonyl-aniline linkage : Introduces hydrogen-bonding and π-π stacking interactions critical for target binding .

Comparison with Similar Compounds

The following table compares 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline with structurally related piperazine-aniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity/Applications
This compound (Target) C₁₃H₁₆F₃N₃O 287.29 923176-14-1 Trifluoroethyl, carbonyl bridge ≥95%; drug discovery, GPCR studies
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline C₁₂H₁₆F₃N₃ 283.28 - Trifluoroethyl (no carbonyl) Research (discontinued)
2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline C₁₃H₁₈F₃N₃ 273.30 2411237-96-0 Trifluoropropyl Early-stage drug development
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline C₁₆H₂₆N₄O 296.41 68180-26-7 Morpholin-ethyl Kinase inhibitor synthesis
3-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline C₁₆H₁₇ClFN₃ 305.78 - Chloro, fluorophenyl Preclinical toxicology studies

Structural and Functional Differences

Trifluoroethyl vs. Trifluoropropyl Substitution

  • Target Compound: The trifluoroethyl group (-CH₂CF₃) enhances metabolic stability compared to non-fluorinated analogs. The carbonyl bridge increases polarity (logP ~2.1 estimated), improving solubility in polar solvents .

Carbonyl Bridge Impact

  • The carbonyl group in the target compound introduces a hydrogen-bond acceptor, critical for binding to serine/threonine kinases or GPCRs . Analogs lacking this group (e.g., 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline) show reduced affinity for adenosine A₂A receptors in preliminary screens .

Aromatic Substitution Effects

  • Chloro-Fluorophenyl Derivative (C₁₆H₁₇ClFN₃) : The chloro and fluoro substituents increase steric bulk and electron-withdrawing effects, altering binding kinetics in dopamine D₂ receptor assays .

Physicochemical Properties

Property Target Compound 4-[4-(Trifluoroethyl)piperazinyl]aniline 2-[4-(Trifluoropropyl)piperazinyl]aniline
LogP (Predicted) 2.1 2.5 2.8
Water Solubility (mg/mL) 0.15 0.08 0.05
Melting Point 89–91°C (similar analogs) Not reported Not reported

Biological Activity

2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline, with the molecular formula C13H16F3N3O and a molecular weight of 287.28 g/mol, is a compound that has garnered attention in both chemical synthesis and biological research. Its unique structural features, including a trifluoroethyl group and a piperazine ring, suggest potential applications across various fields, particularly in medicinal chemistry and pharmacology.

The compound is characterized by:

  • Molecular Formula : C13H16F3N3O
  • Molecular Weight : 287.28 g/mol
  • CAS Number : 923176-14-1

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The trifluoroethyl group enhances its lipophilicity and potentially improves binding affinity to various proteins and enzymes. This compound may modulate enzyme activity or influence protein-protein interactions, impacting various biochemical pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives of compounds with similar structures can possess antimicrobial properties. The presence of the trifluoroethyl group may enhance the efficacy against certain bacterial strains due to increased membrane permeability.

Antitumor Activity

Some studies have indicated potential antitumor effects associated with compounds containing piperazine moieties. The mechanism may involve the inhibition of specific cancer cell growth pathways or induction of apoptosis in malignant cells.

Neuropharmacological Effects

Given the structural similarities with known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. This could lead to applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
NeuropharmacologicalPotential modulation of neurotransmitter systems

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced cell viability and apoptosis rates. Specifically, compounds with trifluoroethyl groups demonstrated enhanced activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that merits further investigation .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-(2,2,2-trifluoroethyl)piperazine with an appropriate aniline derivative under controlled conditions. This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents targeting various diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between an aniline derivative and a trifluoroethyl-substituted piperazine carbonyl intermediate. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperazine carbonyl group to the aniline moiety .
  • Trifluoroethyl group introduction : Alkylation of piperazine with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction temperature (40–60°C) and solvent polarity (DMF or THF) significantly affect yield due to steric hindrance from the trifluoroethyl group .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the trifluoroethyl group (δ ~3.5–4.0 ppm for –CF₃CH₂–) and aniline protons (δ ~6.5–7.5 ppm) .
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺ expected at m/z ~330–340) and assess purity (>95% by HPLC) .
  • Elemental analysis : Verify C, H, N, and F content to rule out residual solvents or incomplete substitution .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or assay conditions. Steps include:

  • Repurification : Use preparative HPLC to isolate isomers or byproducts (e.g., unreacted aniline or trifluoroethyl intermediates) .
  • Assay standardization : Compare activity under controlled conditions (e.g., pH, temperature) using reference compounds like 4-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)aniline .
  • Spiking experiments : Add known impurities to pure samples to quantify their inhibitory effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target binding?

  • Methodological Answer : Focus on modular modifications:

  • Piperazine ring : Replace trifluoroethyl with other electron-withdrawing groups (e.g., CF₃ or Cl) to assess steric/electronic effects .
  • Aniline substituents : Introduce methyl or methoxy groups at the ortho position to enhance π-stacking interactions with aromatic residues in enzyme active sites .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Key issues include racemization and byproduct formation. Mitigation strategies:

  • Chiral catalysts : Employ asymmetric alkylation with palladium or nickel catalysts to retain stereochemistry .
  • Crystallization : Use trifluoroacetic acid as a co-solvent to selectively crystallize the desired enantiomer .
  • Process monitoring : Track enantiomeric excess (ee) via chiral HPLC at each step .

Key Considerations

  • Structural analogs : Cross-reference with 4-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)aniline and piperazine-linked trifluoroacetate salts for methodology.
  • Contradictions : Address impurities (e.g., unreacted intermediates) as primary confounders in activity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline
Reactant of Route 2
Reactant of Route 2
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.